1-bromo-4-(1,1,2-trifluoroethoxy)benzene
Description
1-Bromo-4-(1,1,2-trifluoroethoxy)benzene (C₈H₅BrF₃O) is a halogenated aromatic compound featuring a bromine atom and a 1,1,2-trifluoroethoxy group (-OCH₂CF₃) at the para positions of the benzene ring. The trifluoroethoxy substituent introduces strong electron-withdrawing effects due to the electronegativity of fluorine, enhancing the compound's utility in cross-coupling reactions, particularly in pharmaceutical and agrochemical synthesis . Its molecular weight is 257.03 g/mol (calculated from ), and it is structurally distinct from other fluorinated aryl bromides due to the unique positioning of fluorine atoms in the ethoxy chain.
Properties
CAS No. |
2770360-10-4 |
|---|---|
Molecular Formula |
C8H6BrF3O |
Molecular Weight |
255 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-(1,1,2-trifluoroethoxy)benzene can be synthesized through several methods. One common approach involves the reaction of 1-bromo-4-nitrobenzene with 1,1,2-trifluoroethanol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction typically proceeds as follows:
1-bromo-4-nitrobenzene+1,1,2-trifluoroethanolK2CO3,refluxthis compound+H2O
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(1,1,2-trifluoroethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The trifluoroethoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The aromatic ring can undergo reduction reactions, leading to the formation of cyclohexane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of 4-(1,1,2-trifluoroethoxy)aniline or 4-(1,1,2-trifluoroethoxy)thiophenol.
Oxidation: Formation of 4-(1,1,2-trifluoroethoxy)benzaldehyde or 4-(1,1,2-trifluoroethoxy)benzoic acid.
Reduction: Formation of 1-bromo-4-(1,1,2-trifluoroethoxy)cyclohexane.
Scientific Research Applications
1-Bromo-4-(1,1,2-trifluoroethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: Investigated for its potential as a precursor in the development of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 1-bromo-4-(1,1,2-trifluoroethoxy)benzene involves its interaction with molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards its targets. The overall effect is determined by the compound’s ability to modulate specific biochemical pathways.
Comparison with Similar Compounds
Structural and Electronic Differences
1-Bromo-4-(Difluoromethoxy)Benzene (C₇H₅BrF₂O)
- Substituent : Difluoromethoxy (-OCHF₂) vs. trifluoroethoxy (-OCH₂CF₃).
- Impact : The difluoromethoxy group has fewer fluorine atoms, resulting in reduced electron-withdrawing strength compared to the trifluoroethoxy group. This difference influences reactivity in palladium-catalyzed arylations. For example, 1-bromo-4-(difluoromethoxy)benzene reacts with imidazo[1,2-a]pyridine to yield products in 86% efficiency , whereas the trifluoroethoxy analog may exhibit altered coupling rates due to enhanced electron deficiency.
- NMR Data : The ¹H NMR spectrum of difluoromethoxy derivatives shows distinct coupling patterns (e.g., δ ~6.9 ppm for aromatic protons) , whereas trifluoroethoxy analogs would display further deshielding due to additional fluorine atoms.
1-Bromo-4-(Trifluoromethoxy)Benzene (C₇H₄BrF₃O)
- Substituent : Trifluoromethoxy (-OCF₃) vs. trifluoroethoxy (-OCH₂CF₃).
- Impact: The trifluoromethoxy group is more compact and electron-withdrawing, leading to higher stability in harsh reaction conditions. This compound is widely used in pharmaceutical intermediates, with a growing market driven by demand for fluorinated building blocks .
Positional Isomers: 1-Bromo-3-(1,1,2-Trifluoroethoxy)Benzene
- Structure : Bromine and trifluoroethoxy groups at meta positions.
- Impact : Meta-substitution alters electronic distribution on the benzene ring, reducing directing effects in electrophilic substitution reactions. Para-substituted analogs (e.g., the target compound) are generally more reactive in cross-coupling reactions due to optimized orbital alignment .
Reactivity in Cross-Coupling Reactions
The Suzuki-Miyaura reaction () is a critical pathway for biaryl synthesis. Key comparisons:
*Estimated based on market data .
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